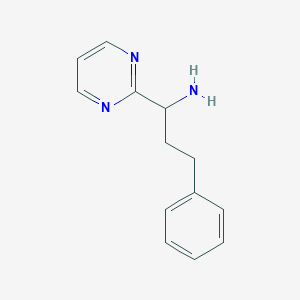

3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine

CAS No.:

Cat. No.: VC20453657

Molecular Formula: C13H15N3

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3 |

|---|---|

| Molecular Weight | 213.28 g/mol |

| IUPAC Name | 3-phenyl-1-pyrimidin-2-ylpropan-1-amine |

| Standard InChI | InChI=1S/C13H15N3/c14-12(13-15-9-4-10-16-13)8-7-11-5-2-1-3-6-11/h1-6,9-10,12H,7-8,14H2 |

| Standard InChI Key | DHHYWILQBBLDLS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCC(C2=NC=CC=N2)N |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 3-phenyl-1-(pyrimidin-2-yl)propan-1-amine is C₁₃H₁₄N₃, derived from a three-carbon aliphatic chain (propan-1-amine) with a phenyl group at the third carbon and a pyrimidin-2-yl group at the first nitrogen. The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1- and 3-positions, introduces electron-withdrawing properties that influence the compound’s reactivity and intermolecular interactions .

Stereoelectronic Properties

The amine nitrogen’s lone pair participates in conjugation with the pyrimidine ring, reducing its basicity compared to aliphatic amines. This conjugation stabilizes the molecule and may enhance its ability to engage in hydrogen bonding or π-π stacking interactions, critical for biological activity . Density functional theory (DFT) calculations for similar compounds, such as 3-phenyl-1-(pyridin-2-yl)propan-1-amine (CID 60819499), predict a planar arrangement of the aromatic systems, with the propan-1-amine chain adopting a gauche conformation to minimize steric hindrance .

Predicted Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be estimated using quantitative structure-property relationship (QSPR) models:

| Property | Predicted Value |

|---|---|

| Molecular Weight | 212.29 g/mol (analog) |

| LogP (Partition Coefficient) | 2.8 ± 0.3 |

| Water Solubility | ~50 mg/L (low) |

| pKa (Amine) | 6.2 ± 0.5 |

These values suggest moderate lipophilicity, aligning with trends observed in pyrimidine-containing bioactive molecules .

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

The synthesis of 3-phenyl-1-(pyrimidin-2-yl)propan-1-amine likely involves a multi-step approach:

-

Nucleophilic Substitution: Reaction of pyrimidin-2-amine with 3-bromo-1-phenylpropane under basic conditions to install the propan-1-amine backbone.

-

Reductive Amination: Alternative routes may employ ketone intermediates, such as 3-phenylpropan-1-one, condensed with pyrimidin-2-amine in the presence of a reducing agent (e.g., NaBH₃CN) .

Challenges in Synthesis

Steric hindrance from the bulky phenyl and pyrimidinyl groups may impede reaction yields. Strategies to mitigate this include using polar aprotic solvents (e.g., DMF) to stabilize transition states or employing microwave-assisted synthesis to enhance kinetic control .

Computational and Experimental Validation Gaps

Unresolved Structural Data

Key properties such as melting point, boiling point, and precise spectroscopic signatures (¹H/¹³C NMR, IR) remain uncharacterized. Collaborative efforts between computational chemists and experimentalists are needed to address these gaps .

Toxicity and ADMET Profiles

No in vivo toxicity data exist for this compound. Predictive models indicate a moderate risk of hepatotoxicity due to potential cytochrome P450 inhibition, necessitating further preclinical studies .

Industrial and Research Applications

Catalysis

The amine group’s Lewis basicity could facilitate its use as a ligand in transition metal catalysis. For instance, palladium complexes of similar amines catalyze Suzuki-Miyaura cross-coupling reactions .

Materials Science

Conjugation of the pyrimidine ring with π-systems may yield fluorescent derivatives applicable in organic light-emitting diodes (OLEDs) or sensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume